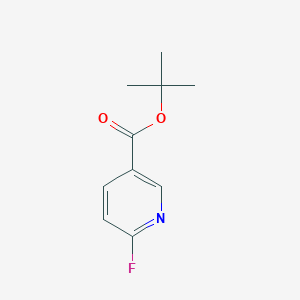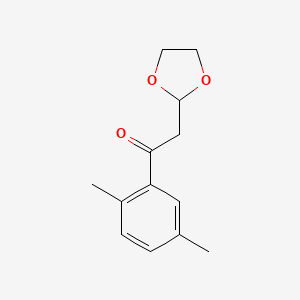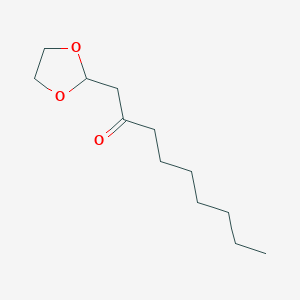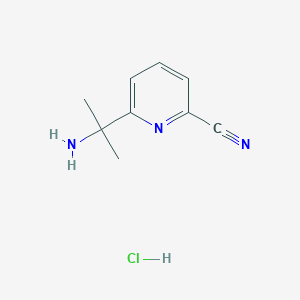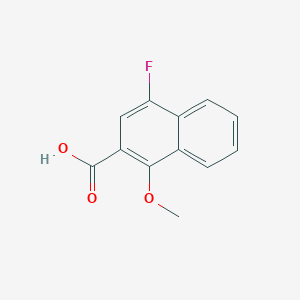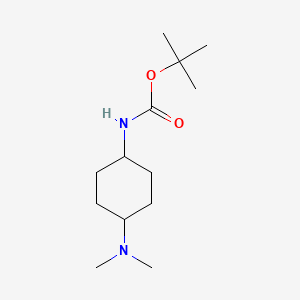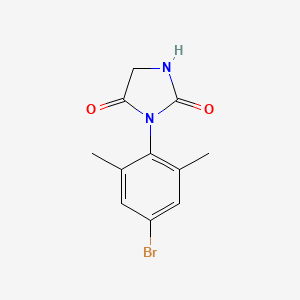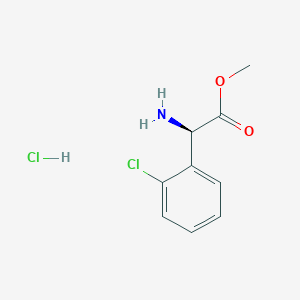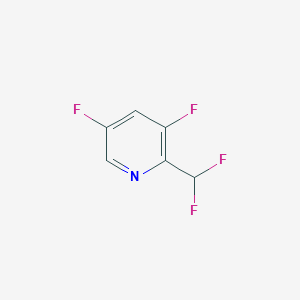
2-(Difluoromethyl)-3,5-difluoropyridine
Overview
Description
Difluoromethylated pyridines are a class of compounds that have been the subject of significant research due to their potential applications in medicinal chemistry . They contain a difluoromethyl group (-CF2H), which is known to enhance the biological activity of pharmaceuticals .
Synthesis Analysis
The synthesis of difluoromethylated pyridines has seen significant advancements in recent years . A scalable de novo synthesis of difluoromethyl pyridines from inexpensive materials has been reported . The pyridyl subunit is built around the difluoromethyl group rather than a late-stage introduction of this moiety .Chemical Reactions Analysis
Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Difluoromethyl)-3,5-difluoropyridine” would depend on its specific structure. In general, difluoromethylated compounds can exhibit unique properties due to the presence of the difluoromethyl group .Scientific Research Applications
Intermolecular Interactions Studies
- Dewberry et al. (2017) investigated the weakly bound complex formed between CO2 and various fluorinated pyridines, including 2,6-difluoropyridine (2,6-DFP), which is structurally similar to 2-(Difluoromethyl)-3,5-difluoropyridine. They discovered significant differences in the weak bond distance and rotational constants compared to pyridine and 3,5-difluoropyridine complexes, highlighting the impact of fluorination on intermolecular interactions (Dewberry et al., 2017).
Synthesis and Reactivity in Organic Chemistry
- Bobbio and Schlosser (2005) applied the concept of "regioexhaustive substitution" to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine, which are related to 2-(Difluoromethyl)-3,5-difluoropyridine. They achieved regioselective metalation and subsequent carboxylation of these fluorinated pyridines, offering insights into the reactivity and functionalization possibilities for similar compounds (Bobbio & Schlosser, 2005).
- Zhao et al. (2010) developed Difluoromethyl 2-pyridyl sulfone as an efficient gem-difluoroolefination reagent for aldehydes and ketones. This research demonstrates the utility of difluoromethylated pyridines in organic synthesis, particularly for introducing fluorinated motifs in various molecules (Zhao et al., 2010).
Medicinal Chemistry and Drug Development
- Zhang et al. (2020) utilized an organophotocatalytic method for direct difluoromethylation of heterocycles, which is relevant for compounds like 2-(Difluoromethyl)-3,5-difluoropyridine. They highlighted the application in drug molecular design, indicating the potential of such fluorinated heterocycles in pharmaceutical development (Zhang et al., 2020).
Nuclear Magnetic Resonance (NMR) Studies
- Orrell and Šik (1975) conducted NMR studies on various disubstituted pyridines, including 2,6-difluoropyridine, to analyze their molecular geometry and indirect coupling constants. This research is crucial for understanding the structural and electronic properties of fluorinated pyridines (Orrell & Šik, 1975).
Safety And Hazards
Future Directions
The field of difluoromethylation is a rapidly evolving area of research with potential applications in pharmaceuticals and other industries . Future research will likely focus on developing new methods for the synthesis of difluoromethylated compounds, as well as exploring their potential applications .
properties
IUPAC Name |
2-(difluoromethyl)-3,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFNYIPEEGQIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-3,5-difluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)
